N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
“N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” is a complex organic compound that features multiple functional groups, including oxadiazole and oxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole and oxazole rings, followed by their coupling with the appropriate aromatic and aliphatic substituents. Common reagents might include various acids, bases, and catalysts to facilitate the formation of these heterocyclic structures.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
“N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or DNA.
Medicine
Medicinally, compounds with oxadiazole and oxazole rings are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, such compounds might be used in the development of new materials, such as polymers or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of “N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other oxadiazole and oxazole derivatives, such as:
- 3,4-Dimethoxyphenyl-1,2,5-oxadiazole
- 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-oxazole
Uniqueness
The uniqueness of “N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” lies in its specific combination of functional groups and structural features, which might confer unique biological or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C24H22N4O5 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H22N4O5/c1-30-19-10-9-17(12-21(19)31-2)22-23(28-33-27-22)25-24(29)18-13-20(32-26-18)16-8-7-14-5-3-4-6-15(14)11-16/h7-13H,3-6H2,1-2H3,(H,25,28,29) |
InChI Key |
PRFMRYBKESYISC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC5=C(CCCC5)C=C4)OC |
Origin of Product |
United States |
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